molecular formula C7H13NO B057853 N-Methylcaprolactam CAS No. 2556-73-2

N-Methylcaprolactam

Cat. No.: B057853
CAS No.: 2556-73-2
M. Wt: 127.18 g/mol
InChI Key: ZWXPDGCFMMFNRW-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

N-Methylcaprolactam was used to study the inhibition mechanism of poly-[N-vinylcaprolactam] (PVCAP) and its related compounds against hydrate formation .

Safety and Hazards

N-Methylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Currently, there is an urge to change poly(N-isopropylacrylamide) (PNIPAM) (the most popular thermoresponsive polymer) to poly(N-vinylcaprolactam) (PNVCL) (a more suitable and smart polymer). At the physiological temperature range (32–34 °C), PNVCL precipitates from aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcaprolactam is typically synthesized through the reaction of caprolactam with dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise with stirring. The reaction mixture is then refluxed for 16 hours, cooled, and washed with 50% potassium carbonate solution. The upper organic layer is separated and dried with anhydrous calcium chloride overnight. After filtering out the calcium chloride, benzene is distilled under normal pressure, and this compound is collected by decompression distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in the production of nylon-6 and as a solvent in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Methylcaprolactam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lactams, while reduction can produce reduced amines .

Comparison with Similar Compounds

  • N-Methyl-2-piperidone
  • ε-Caprolactam
  • N-Methyl-4-piperidone
  • N-Acetylcaprolactam
  • N-Methylsuccinimide

Comparison: N-Methylcaprolactam is unique due to its specific combination of methyl and lactam functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of solubility, volatility, and reactivity, making it particularly suitable for applications in nylon-6 production and as a solvent in organic synthesis .

Properties

IUPAC Name

1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPDGCFMMFNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074656
Record name 2H-Azepin-2-one, hexahydro-1-methyl-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2556-73-2
Record name N-Methylcaprolactam
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Record name N-Methylcaprolactam
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Record name N-Methylcaprolactam
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Record name 2H-Azepin-2-one, hexahydro-1-methyl-
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Record name N-methylcaprolactam
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Record name N-METHYLCAPROLACTAM
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Synthesis routes and methods I

Procedure details

This example illustrates that adipic acid may be successfully hydrogenated in the presence of water and methyl amine to produce N-methyl-caprolactam.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Thus after 2 times recycle of the distillation residue, an overall caprolactam yield of 91.2 mol % had been achieved based on the initial amount of M5FV. In the first cyclization pass, where still some methanol was present, 5.1 mol % of the unwanted by-product N-methyl caprolactam was formed. The approximated caprolactam yield per pass was 61.2% in the first pass, 66.5% in the second pass (first recycle of distillation residue) and 66.4% in the third pass (second recycle of distillation residue). Thus, it was proven that after distillative caprolactam recovery the remaining distillation residue can be successfully recycled to the cyclization reactor resulting in a high overall caprolactam yield.
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Synthesis routes and methods IV

Procedure details

A mercerised cotton fabric is padded with a dyeing liquor which contains, per liter, 30 g of the direct dyestuff C.I. No. 35,780 and 100 g of N-methylcaprolactam, squeezed off to a liquor pick-up of 80% and then dried for 2 minutes at 150°. It is then rinsed. A deep red dyeing is obtained. Comparably good results are obtained if instead of N-methylcaprolactam 100 g of N-hydroxyethyl-oxazolidone per liter or 150 g of N-methyloxazolidone per liter are used.
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Synthesis routes and methods V

Procedure details

A solution of 15.7% of methyl 6-aminocaproate and 8.2% of caprolactam in water was pumped through a 40 ml tube reactor at 270° C. and 100 bar with a residence time of 4.2 minutes. The exit stream contained according to quantitative gas chromatography 14.98% by weight of caprolactam, corresponding to a yield of 55.4%, based on methyl 6-aminocaproate. N-methylcaprolactam was formed as a by-product in a 4.5% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N-Methylcaprolactam?

A1: this compound is represented by the molecular formula C₇H₁₃NO, with a molecular weight of 127.18 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, characteristic peaks for NMCAP can be observed in various spectra:

  • IR Spectroscopy: Strong carbonyl stretch around 1650 cm⁻¹ [, , ].
  • NMR Spectroscopy: Characteristic peaks for the methyl group and cyclic protons in both ¹H and ¹³C NMR spectra [, ].

Q2: How does this compound behave as a solvent?

A2: this compound exhibits properties of a polar aprotic solvent, similar to N-Methylpyrrolidone (NMP) [, ]. It demonstrates good solvating power for various organic compounds and polymers, making it suitable for diverse applications, including polymer synthesis [, ] and cellulose dissolution [, ].

Q3: What are the advantages of using this compound as a solvent in iron-catalyzed cross-coupling reactions?

A3: this compound has been shown to be an effective, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)−C(sp3) alkylative cross-coupling reactions []. This is significant as it offers a safer alternative to the commonly used but carcinogenic N-Methylpyrrolidone (NMP) in these reactions, while maintaining high yields and a wide substrate scope [].

Q4: What is known about the stability of this compound in mixtures with other solvents?

A5: Research indicates that this compound forms binary mixtures with various solvents, exhibiting specific phase behavior and mixing properties [, , ]. For instance, in mixtures with alkanes, the critical absorption of ultrasound depends on the relative volume occupied by each component []. This highlights the importance of considering the interplay between NMCAP and other components in a system.

Q5: What is the role of this compound in gas hydrate inhibition?

A6: Studies using mass spectrometry on NMCAP-water clusters suggest that NMCAP strongly interacts with water molecules, exceeding the interaction strength observed between water and tetrahydrofuran (THF), a known hydrate former []. This strong interaction potentially disrupts the hydrogen bonding network necessary for hydrate formation, making polymers like poly(N-vinylcaprolactam) effective kinetic inhibitors of gas hydrates [].

Q6: How does this compound interact with metal ions?

A8: Research on the synthesis and characterization of this compound-3-dithiocarboxylic acid complexes with zinc(II), cadmium(II), and mercury(II) provides insights into its interaction with metal ions []. The study indicates that NMCAP derivatives can act as ligands, forming complexes with varying stability, as demonstrated by their distinct thermal properties analyzed using TGA and DSC techniques [].

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